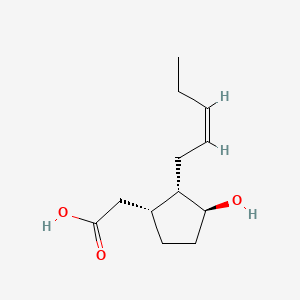

(+)-Cucurbic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

58240-50-9 |

|---|---|

Molekularformel |

C12H20O3 |

Molekulargewicht |

212.28 g/mol |

IUPAC-Name |

2-[3-hydroxy-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3+ |

InChI-Schlüssel |

LYSGIJUGUGJIPS-ONEGZZNKSA-N |

SMILES |

CCC=CCC1C(CCC1O)CC(=O)O |

Isomerische SMILES |

CC/C=C/CC1C(CCC1O)CC(=O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1O)CC(=O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution

Presence in Higher Plants

(+)-Cucurbic acid has been identified in a variety of higher plant species, where its distribution within the plant can vary.

Research has confirmed the presence of (+)-Cucurbic acid in several plant species. It was first isolated from the seeds of Cucurbita pepo (pumpkin). tandfonline.comtandfonline.com Subsequent studies have also detected its presence in species such as Equisetum sp. (horsetail) and Hordeum vulgare (barley). nih.govfao.org

The concentration of (+)-Cucurbic acid is not uniform throughout the plant. In Cucurbita pepo, it is notably found in the seeds. tandfonline.comtandfonline.comnih.gov In Equisetum sp., it has been located in the leaves, while in Hordeum vulgare, it is present in the stems. nih.gov

Table 1: Distribution of (+)-Cucurbic Acid in Higher Plants

| Plant Species | Tissue |

| Cucurbita pepo | Seeds tandfonline.comtandfonline.comnih.gov |

| Equisetum sp. | Leaves nih.gov |

| Hordeum vulgare | Stems nih.gov |

Occurrence in Fungi

In addition to plants, (+)-Cucurbic acid and its isomers have been found in certain fungal species.

The compound has been identified in the ectomycorrhizal fungus Pisolithus tinctorius and the plant pathogenic fungus Fusarium oxysporum. zobodat.atresearchgate.net Other fungi, such as Lasiodiplodia theobromae, have also been reported to produce cucurbic acid. wikidata.org

Studies have shown that when fungi are grown in liquid cultures, (+)-Cucurbic acid can be detected in the culture medium. For instance, in cultures of Pisolithus tinctorius, jasmonic acid was metabolized, with cucurbic acid being one of the conversion products found in the culture filtrate. zobodat.atresearchgate.net Similarly, cucurbic acid has been detected in trace amounts in the culture filtrates of Fusarium oxysporum. researchgate.netnih.gov

Table 2: Fungal Production of (+)-Cucurbic Acid

| Fungal Species | Finding |

| Pisolithus tinctorius | Metabolizes jasmonic acid into cucurbic acid and its isomers, which are released into the culture medium. zobodat.atresearchgate.net |

| Fusarium oxysporum | Produces cucurbic acid as a minor metabolite in its culture filtrate. researchgate.netnih.gov |

Biosynthesis and Metabolic Pathways of + Cucurbic Acid

Origin from Jasmonic Acid (JA)

The transformation of jasmonic acid into cucurbic acid is an enzymatic process, although the specific enzyme, a putative "cucurbic acid synthase" or "jasmonic acid C-6 keto reductase," has not been definitively isolated or named in all organisms. redalyc.orgnih.gov The pathway for its synthesis is still considered by some to be not fully elucidated. nih.gov However, research has shown that certain fungi, such as Gibberella fujikuroi and Aspergillus, possess the enzymatic machinery to carry out this conversion. redalyc.orglboro.ac.uk This suggests the presence of reductase enzymes capable of acting on the keto group of the jasmonate cyclopentanone (B42830) ring. redalyc.org The enzymes responsible are likely aldo-keto reductases, which are known to catalyze the reduction of ketosteroids and are involved in cellular responses to jasmonic acid stimulus. uniprot.orgdrugbank.com

The defining chemical reaction in the biosynthesis of cucurbic acid from jasmonic acid is the reduction of the ketone group at the C-6 position of the cyclopentanone ring to a hydroxyl group. researchgate.netusp.br This reduction is a key metabolic fate for jasmonic acid and its isomers. hmdb.caplos.org For instance, (+)-cucurbic acid is biosynthetically derived from the reduction of 7-epi-JA. The presence of this hydroxyl group instead of the keto function fundamentally differentiates cucurbic acid from jasmonic acid. hmdb.ca This conversion has been observed in various plant species, indicating its significance in the metabolic network of jasmonates. wikipedia.org

Further Metabolism and Conjugation

Once formed, (+)-cucurbic acid can undergo several further metabolic modifications, including glycosylation, methylation, and hydroxylation, which can alter its biological activity and properties. researchgate.net

Cucurbic acid can be conjugated with sugar molecules in a process known as glycosylation. researchgate.net This is a common metabolic pathway for many plant compounds, often catalyzed by UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.net These enzymes transfer a sugar moiety, typically from UDP-glucose, to an acceptor molecule. wikipedia.orgmdpi.com In the case of cucurbic acid, this results in the formation of cucurbic acid glucosides. For example, 3-O-β-D-glucopyranosyl-cucurbic acid has been identified as a metabolite. tandfonline.com While specific UGTs for cucurbic acid are not fully characterized, enzymes like UGT74AC1, which glycosylates the related cucurbitacins, provide a model for this type of reaction. mdpi.comnih.gov Enzymatic hydrolysis using emulsin can cleave these glycosidic bonds, releasing the cucurbic acid aglycone. tandfonline.com

Methylation is another metabolic fate for cucurbic acid. researchgate.net This process typically involves the addition of a methyl group to the carboxylic acid function, forming a methyl ester. lboro.ac.ukzenodo.org The resulting compound is known as methyl cucurbate. lboro.ac.ukzenodo.org The enzymes responsible for this type of reaction are generally methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. ontosight.aiwikipedia.orgwikipedia.org While a specific cucurbic acid methyltransferase has not been isolated, the existence of methyl cucurbate in organisms like Boronia megastigma points to the action of such enzymes. zenodo.org Furthermore, glycosylated forms of cucurbic acid can also be methylated, leading to compounds like methyl 3-O-β-D-glucopyranosyl-cucurbate. tandfonline.com

While cucurbic acid itself is a hydroxylated form of jasmonic acid, it can potentially undergo further hydroxylation. researchgate.net This type of reaction, catalyzed by hydroxylases, introduces additional hydroxyl groups onto the molecule. labce.comwikipedia.org However, the direct hydroxylation of cucurbic acid as a subsequent metabolic step is not as well-documented as other transformations. Often, hydroxylation occurs on the jasmonic acid molecule at the C-11 or C-12 position before the reduction of the keto group. researchgate.netplos.org This would lead to the formation of hydroxylated cucurbic acid derivatives. The enzymes involved in such hydroxylation steps are often cytochrome P450 monooxygenases. wikipedia.org

Conjugation with Amino Acids and Sugars

The metabolic pathway of (+)-cucurbic acid and related jasmonates involves conjugation, a process where the molecule is linked to other small molecules, such as amino acids or sugars. This modification is a key step in the biotransformation of jasmonates within plants. annualreviews.org Conjugation alters the chemical properties of the parent compound, affecting its biological activity, transport, and storage.

One of the primary conjugation reactions is O-glucosylation, where a glucose molecule is attached. In the case of cucurbic acid and related structures, this typically occurs via the formation of O(6)-glucosides. annualreviews.org Another significant metabolic route is the conjugation with amino acids. While jasmonic acid itself is known to conjugate with various amino acids, research has also identified amino acid conjugates of its metabolites. usp.br Specifically, tyrosine conjugates of two different isomers of cucurbic acid have been detected and characterized by LC-MS in the flowers of the broad bean (Vicia faba). researchgate.net In barley shoots, studies on jasmonate metabolism have identified conjugates with valine, isoleucine, and leucine, highlighting a widespread mechanism in plants. annualreviews.orgusp.br

These conjugation reactions are crucial for creating a diverse pool of jasmonate-related compounds within the plant, each potentially having a unique function or metabolic fate.

Table 1: Identified Conjugates of Cucurbic Acid and Related Jasmonates

| Parent Compound Family | Conjugate Type | Specific Molecule Attached | Plant/Organism Studied |

|---|---|---|---|

| Cucurbic Acid Isomers | Amino Acid | Tyrosine | Broad Bean (Vicia faba) flowers researchgate.net |

| Jasmonates (general) | Amino Acid | Valine, Isoleucine, Leucine | Barley (Hordeum vulgare) shoots annualreviews.orgusp.br |

Fungal Biosynthesis and Biotransformation Pathways

While jasmonic acid and its derivatives are well-known plant hormones, they are also produced by certain fungi. peerj.com The fungus Lasiodiplodia theobromae is a notable producer of jasmonates. peerj.com Within fungal cultures, jasmonic acid is often the main product, but other derivatives are also formed, including hydroxylated versions and, in trace amounts, cucurbic acid. peerj.compeerj.comnih.gov

The precise biosynthetic pathway for cucurbic acid in fungi remains to be fully elucidated and is described as a "so far unknown pathway". peerj.comnih.gov However, its formation in both plants and fungi is understood as a metabolic transformation of jasmonic acid. annualreviews.org The key reaction is the reduction of the C-6 keto group of the jasmonic acid cyclopentanone ring to a hydroxyl group, which yields cucurbic acid. nih.govmdpi.com Therefore, fungal biosynthesis of cucurbic acid is intrinsically linked to the pathways that produce its precursor, jasmonic acid. Fungi synthesize jasmonic acid from fatty acids like α-linolenic acid through a series of enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), a pathway that shares similarities with the one in higher plants. peerj.comnih.gov

Table 2: Fungi Associated with Jasmonate and Cucurbic Acid Production

| Fungal Species | Associated Compound(s) | Pathway Detail |

|---|---|---|

| Lasiodiplodia theobromae | Jasmonic acid, Hydroxylated JAs, Cucurbic Acid (trace amounts) peerj.comnih.gov | Produces jasmonates as part of its primary and secondary metabolism. The specific pathway to cucurbic acid is currently unknown. peerj.com |

Role in Jasmonic Acid Inactivation and Regulation

The conversion of jasmonic acid (JA) to its various metabolites is a critical mechanism for regulating the levels of the active hormone, a process known as homeostasis. nih.gov The formation of (+)-cucurbic acid is a key catabolic step that serves to inactivate the jasmonic acid signal. nih.govusp.br Jasmonic acid is a potent signaling molecule involved in plant defense and development, and its activity must be tightly controlled. usp.br

Metabolism of jasmonic acid can occur through several routes, including hydroxylation, decarboxylation, and conjugation. nih.gov The reduction of the keto group on the pentenone ring of jasmonic acid to form cucurbic acid is a significant inactivation pathway. nih.govusp.br This structural modification, particularly the change at the C-6 position, leads to a decrease in the biological activity characteristic of jasmonic acid. mdpi.com Consequently, cucurbic acid and its related derivatives are considered post-synthetic metabolic products that represent a deactivated state of the hormone. annualreviews.org By converting biologically active jasmonic acid into less active forms like cucurbic acid, the plant can effectively dampen or terminate the signaling cascade, ensuring a transient and controlled response to stimuli. nih.govusp.br

Table 3: Metabolic Inactivation of Jasmonic Acid

| Active Compound | Inactivation Reaction | Resulting Inactive Metabolite |

|---|---|---|

| Jasmonic Acid | Reduction of the C-6 keto group on the cyclopentanone ring. nih.govmdpi.comusp.br | (+)-Cucurbic Acid |

| Jasmonic Acid | Hydroxylation of the pentenyl side chain (at C-11 or C-12). nih.gov | 11-OH-JA or 12-OH-JA |

Biological Roles and Molecular Mechanisms of Action

Regulation of Plant Growth and Development

(+)-Cucurbic acid, a compound structurally similar to jasmonic acid, is recognized for its involvement in various plant physiological processes. researchgate.netnih.gov It participates in regulating plant growth and development, from root formation to flowering and organ maturation. researchgate.net

Research into the structure-activity relationships of cucurbic acid analogs has provided insights into their effects on the root growth of rice seedlings. Studies involving the racemic mixture (±)-Cucurbic acid and its derivatives have demonstrated that modifications to the chemical structure significantly alter its biological activity. amanote.com The inhibitory effects of these compounds on root elongation are dependent on the specific structural features of the molecule. amanote.com

Table 1: Research Findings on the Effects of (±)-Cucurbic Acid Analogs on Rice Seedling Root Growth

| Compound | Structural Modification | Observed Effect on Root Growth |

|---|---|---|

| (±)-Cucurbic Acid | Parent compound | Baseline inhibitory activity |

This table is interactive and represents findings from structure-activity relationship studies. Specific quantitative data is dependent on the exact analog tested.

The influence of cucurbic acid extends to the regulation of plant stature. Studies on young corn plants using (±)-cucurbic acid and its analogs have shown that these compounds can affect plant height. amanote.com The specific chemical structure of each analog determines its potency in modulating stem elongation, indicating a clear structure-activity relationship. amanote.com

Table 2: Research Findings on the Effects of (±)-Cucurbic Acid Analogs on Young Corn Plant Height

| Compound | Structural Modification | Observed Effect on Plant Height |

|---|---|---|

| (±)-Cucurbic Acid | Parent compound | Baseline modulatory activity |

This table is interactive and illustrates the principle of structure-activity relationships. Specific quantitative data varies with the analog.

Cucurbic acid has been identified as an active compound in the process of tuberization. researchgate.netnih.gov Research has shown that cucurbic acid and its methyl ester, methyl cucurbate, exhibit tuber-inducing activity in potatoes, although this activity is somewhat lower than that of jasmonic acid. globalsciencebooks.info Along with jasmonic acid and its methyl ester, cucurbic acid is considered a structurally similar compound that stimulates the formation of microtubers in vitro. ju.edu.jo This suggests that cucurbic acid is part of the complex network of signaling molecules that govern the differentiation of underground stolons into storage organs. globalsciencebooks.infoju.edu.jo

Cucurbic acid derivatives have been shown to exert modulatory effects on reproductive processes in plants, such as anther extrusion in barley. Anther extrusion is a critical factor for successful pollination and can influence a plant's susceptibility to certain diseases. researchgate.net Research has demonstrated that certain derivatives of cucurbic acid possess inhibitory activities on this process. researchgate.net

Table 3: Inhibitory Activities of Cucurbic Acid Derivatives on Barley Anther Extrusion

| Compound | Type | Observed Effect |

|---|---|---|

| Cucurbic Acid Derivative | Derivative | Inhibits anther extrusion from florets |

This interactive table summarizes findings on the inhibition of anther extrusion by cucurbic acid derivatives and related compounds.

Involvement in Plant Stress Responses

(+)-Cucurbic acid is implicated in the complex signaling pathways that mediate plant responses to external pressures, including biotic stresses like pathogen attacks. researchgate.netnih.gov

As a compound analogous to jasmonic acid, cucurbic acid is actively involved in plant defense mechanisms against pathogens. researchgate.net Metabolomic studies of winter wheat infected with the pathogenic fungus Tilletia controversa revealed significant changes in the concentration of cucurbic acid, highlighting its role in the plant's defense response. nih.gov Interestingly, in this specific interaction, the concentration of cucurbic acid was observed to decrease following infection. researchgate.netnih.gov This alteration suggests that the regulation of cucurbic acid levels is a component of the metabolic changes that occur when a plant is challenged by a pathogen. nih.gov

Table 4: Change in Cucurbic Acid Concentration in Wheat Grains Upon Pathogen Infection

| Plant | Pathogen | Metabolite | Change in Concentration |

|---|

This interactive table details research findings from metabolomic analysis of pathogen-infected wheat.

Abiotic Stress Responses

Plants are frequently exposed to abiotic stressors such as drought, salinity, and extreme temperatures, which can impede growth and productivity. Jasmonates are known to be crucial signaling molecules that help orchestrate plant defense and adaptation mechanisms under these challenging conditions. nih.govnih.gov They are involved in processes like stomatal closure to reduce water loss, accumulation of protective osmolytes, and activation of antioxidant systems. mdpi.com

While the overarching role of the jasmonate family in abiotic stress tolerance is well-documented, specific studies detailing the direct involvement or efficacy of (+)-Cucurbic acid in these responses are currently unavailable in the scientific literature. Research has primarily focused on jasmonic acid and its methyl ester, leaving the precise contribution of (+)-Cucurbic acid to plant resilience against abiotic stress an area for future investigation.

Cellular and Molecular Mechanisms

The effects of jasmonates at the cellular level are mediated through complex signal transduction pathways that result in widespread changes in gene expression.

Interaction with Signal Transduction Pathways (e.g., JA signaling components)

The canonical jasmonic acid signaling pathway is central to plant defense and stress responses. This pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as the receptor for the active form of the hormone, jasmonoyl-isoleucine (JA-Ile). mdpi.commdpi.com Upon binding, the receptor complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation. mdpi.com This degradation releases transcription factors, such as MYC2, allowing them to activate the expression of a multitude of JA-responsive genes. mdpi.comyoutube.com

As (+)-Cucurbic acid is structurally related to jasmonic acid, it is plausible that it interacts with components of this signaling cascade. However, there is a lack of specific research demonstrating whether (+)-Cucurbic acid can bind to the COI1 receptor, induce the degradation of JAZ repressors, or otherwise modulate the activity of this pathway.

Gene Expression Modulation

The activation of the JA signaling pathway leads to the modulation of hundreds of genes involved in plant defense, secondary metabolism, and stress adaptation. mdpi.com For instance, studies in various plant species, including those of the Cucurbita genus, have shown that stress conditions trigger significant changes in the expression of genes related to hormone signaling and defense, such as those encoding defensins and peroxidases. mdpi.com

Despite the general knowledge of jasmonate-induced gene expression, no specific studies have been published that identify a unique set of genes regulated by (+)-Cucurbic acid. The precise impact of this specific compound on the plant transcriptome remains to be elucidated.

Comparison with Jasmonic Acid in Physiological Assays

Direct comparisons of different phytohormones in physiological assays are crucial for understanding their specific and potentially distinct functions. For example, studies have compared the effects of jasmonic acid and gibberellic acid on summer squash under salinity stress, revealing their roles in modulating ion uptake and the activity of antioxidant enzymes. mdpi.com Such assays provide quantitative data on how different compounds affect plant growth, biomass, and biochemical markers of stress.

A review of the current scientific literature reveals an absence of studies that conduct a direct physiological comparison between (+)-Cucurbic acid and jasmonic acid. Consequently, there is no available data to determine whether (+)-Cucurbic acid has similar, more potent, or weaker effects on key physiological parameters like root growth inhibition, stomatal conductance, or stress tolerance when compared directly with jasmonic acid.

Isomers, Structural Variants, and Derivatives

Identification and Characterization of Isomeric Forms

The isomeric forms of cucurbic acid are crucial to its function and are primarily distinguished by the spatial arrangement of their atoms. These isomers are often identified and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). researchgate.net The elucidation of their fragmentation pathways in mass spectrometry is essential for their characterization and quantification in natural samples. researchgate.netnih.gov

Stereoisomers (e.g., 7-iso-cucurbic acid, 6-epi-7-iso-cucurbic acid)

Stereoisomers of cucurbic acid have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Key stereoisomers include 7-iso-cucurbic acid and 6-epi-7-iso-cucurbic acid. researchgate.net These arise from the reduction of the keto group in jasmonic acids. researchgate.net For instance, 7-iso-cucurbic acid and 6-epi-7-iso-cucurbic acid can be prepared from the reduction of (–)-jasmonic acid, while cucurbic acid and 6-epi-cucurbic acid are derived from (+)-7-iso-jasmonic acid. researchgate.net

The fungus Pisolithus tinctorius has been shown to convert jasmonic acid into 7-iso-cucurbic acid and 6-epi-7-iso-cucurbic acid. researchgate.net In various plant tissues, these stereoisomers are found in different proportions. For example, in female flowers of Juglans regia, jasmonic acid, 6-epi-cucurbic acid, and 6-epi-7-iso-cucurbic acid have been identified. researchgate.net In the spores of Anemia phyllitidis, jasmonic acid, cucurbic acid, 6-epi-cucurbic acid, and 6-epi-7-iso-cucurbic acid were detected. researchgate.net Notably, 7-iso-cucurbic acid was not detected in these particular tissues, where either cucurbic acid or 6-epi-7-iso-cucurbic acid were the major components. researchgate.net

The permeability of the plasma membrane of barley mesophyll cells to these compounds has been studied, revealing differences in their ability to cross the membrane. fao.org

Diastereomeric Considerations

Diastereomers are stereoisomers that are not mirror images of one another. The formation of diastereomers is a key consideration in the synthesis and characterization of cucurbic acid and its analogs. For example, in the synthesis of cucurbit[n]uril analogues, the formation of S-shaped and C-shaped diastereomers of methylene-bridged glycoluril (B30988) dimers is a fundamental step. nih.gov Studies have shown a thermodynamic preference for the C-shaped diastereomer. nih.gov The unique photophysical signals of certain molecules have been used to identify possible diastereomers within the cavities of cucurbit[n]uril-type structures. beilstein-journals.org The diastereoselective formation of these macrocycles is influenced by the dynamic formation of methylene (B1212753) bridges, which drives the equilibrium towards the most thermodynamically stable product. mdpi.com

Natural Derivatives

Cucurbic acid is often found in nature not as a free acid but as a derivative, typically in the form of methyl esters or glycosylated compounds. These modifications can alter the molecule's solubility, stability, and biological activity.

Methyl Esters (e.g., methyl cucurbates)

Methyl cucurbate is a common natural derivative of cucurbic acid. tandfonline.com The synthesis of chiral methyl cucurbate has been achieved from (+)-(1R,6S,7R)-bicyclo[4.3.0]non-3-en-7-ol. tandfonline.com The reduction of methyl 7-epi-jasmonate and methyl jasmonate can lead to the formation of four stereoisomers of methyl cucurbate. tandfonline.com The stereoselectivity of this reduction is dependent on the reducing agent used. tandfonline.com For instance, reduction with sodium borohydride (B1222165) shows low stereoselectivity, while reduction with L-selectride is highly stereoselective. tandfonline.com The electron ionization mass spectrometry (EIMS) fragmentation pathways of trimethylsilyl (B98337) (TMS) derivatives of isomeric methyl cucurbates have been investigated to aid in their characterization. nih.gov

Glycosylated Forms

Glycosylation, the attachment of a carbohydrate moiety, is another common modification of cucurbic acid and related compounds in plants. nih.govresearchgate.net 3-O-β-D-glucopyranosyl-cucurbic acid and its methyl ester have been isolated from the seeds of Cucurbita pepo L. tandfonline.com Glycosylated derivatives of secondary metabolites are often considered inactive storage forms that can be mobilized when a plant is under attack. nih.gov In some cases, most cucurbitacins, which are structurally related to cucurbic acid, exist in a glycosylated form. researchgate.net The compound 6-epi-7-isocucurbic acid glucoside is an example of a glycosylated derivative. nih.gov

Synthetic Analogs for Research Purposes

To explore the structure-activity relationships and potential applications of cucurbic acid, synthetic analogs have been developed. These analogs often feature modifications to the core structure to enhance properties like solubility or to study the mechanism of action. nih.govacs.org For example, analogs of cucurbit[n]urils have been synthesized with modified walls to improve their solubility and for recognition studies. nih.govacs.orgresearchgate.net The synthesis of these analogs can be a tailored process, allowing for control over their size and shape. researchgate.netumd.edu Acyclic cucurbit[n]uril-type molecular containers have also been synthesized and evaluated as solubilizing agents for drugs with poor water solubility. acs.org

Structural Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Activities

The biological activity of cucurbic acid is intricately linked to its molecular architecture. Modifications to its stereocenters or functional groups can lead to significant changes in its efficacy as a plant growth regulator or cytotoxic agent.

Stereochemistry plays a critical role in the biological activity of cucurbic acid and its derivatives. The spatial orientation of the substituents on the cyclopentane (B165970) ring can dramatically enhance or diminish its effects.

Research on the phytohormonal activities of four stereoisomers of methyl cucurbate demonstrated that the relative positioning of the side chains is crucial. oup.comnih.gov A cis-configuration between the substituents at the C-3 and C-7 positions of the cyclopentane ring was found to be an important factor for high inhibitory activity in rice growth assays. oup.comnih.govjst.go.jp Furthermore, the stereochemistry at the C-6 position, where the hydroxyl group is located, is also strictly recognized by certain biological systems. oup.comnih.gov

In studies on human cancer cells, the cytotoxic activity of jasmonate derivatives, including cucurbic acid, was shown to be strongly related to their stereochemistry. redalyc.org Three stereoisomeric cucurbic acid derivatives produced via biotransformation were tested against oral squamous carcinoma cells (KB). redalyc.org While all were active, the isomer 3-Hydroxy-2(S)-(2Z-pentenyl)-cyclopentane-1(S)-acetic acid was found to be more active than the other two isomers, confirming that stereochemistry is a key determinant of cytotoxic potential. redalyc.org

The specific functional groups of the cucurbic acid molecule are essential for its biological activity. SAR studies on various cucurbic acid analogs have identified several key structural requirements for plant growth inhibition.

Essential factors for enhancing the inhibitory activity on the root growth of rice seedlings include:

A free hydroxyl (-OH) group at the C-3 position. researchgate.net

An alkenyl (like the natural (Z)-2'-pentenyl group) or a butyl alkyl group at the C-2 position. researchgate.net

A methyl acetate (B1210297) group at the C-1 position, indicating that the ester form can be highly active. researchgate.net

The conversion of jasmonic acid's ketone group at C-6 to a hydroxyl group is what defines cucurbic acid. nih.gov This hydroxyl group appears more suitable than the original keto function for activity in certain assays, such as inhibiting the height of young corn plants. researchgate.net Conversely, for the broader class of jasmonates, hydroxylation or reduction of the pentenyl side chain is known to decrease biological activity. nih.gov Additionally, studies on related jasmonates have shown that the free carboxylic acids can be more active than their corresponding methyl esters in certain bioassays, highlighting the importance of this acidic group. researchgate.net

Comparative Analysis of Isomeric Cucurbic Acids

Direct comparison of cucurbic acid isomers reveals that subtle changes in stereochemistry lead to distinct biological outcomes. The activity of an isomer is highly dependent on the specific bioassay used, indicating that different biological targets have unique structural recognition requirements. For example, methyl 6-epi-cucurbate showed exceptionally high inhibitory activity on cress seed germination, surpassing other tested isomers. oup.comnih.gov This highlights the strict stereochemical recognition by the biological receptors in this specific assay. oup.comnih.gov In contrast, studies on fungal metabolism noted that while 6-epi-cucurbic acid is known to be active in various plant growth assays, it was not produced by the fungus Pisolithus tinctorius, which instead formed other isomers like 7-iso-cucurbic acid. zobodat.at

The table below summarizes findings from studies comparing the biological activities of different cucurbic acid isomers.

| Isomer Name/Derivative | Stereochemical Feature | Bioassay | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Methyl 6-epi-cucurbate | Epimer at C-6 | Cress (Lepidium sativum) seed germination inhibition | Markedly higher activity than other tested stereoisomers. | oup.comnih.gov |

| Methyl cucurbate stereoisomers | cis-configuration of C-3 and C-7 side chains | Rice (Oryza sativa) second leaf sheath growth inhibition | Important factor for high activity. | oup.comnih.gov |

| 3-Hydroxy-2(S)-(2Z-pentenyl)-cyclopentane-1(S)-acetic acid | Specific stereoisomer from biotransformation | Cytotoxicity in human oral squamous carcinoma cells (KB) | More active compared to two other stereoisomers produced. | redalyc.org |

| 6-epi-Cucurbic acid | Epimer at C-6 | General plant growth and gene induction assays | Reported to be the active isomer in various assays. | zobodat.at |

| 7-iso-Cucurbic acid | Epimer at C-7 | Metabolite from fungal culture (Pisolithus tinctorius) | Main metabolite formed; considered a form of inactivation of jasmonic acid. | zobodat.at |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. These approaches use statistical methods to create mathematical models that predict the activity of new, untested molecules based on their physicochemical properties or structural descriptors.

While extensive, specific QSAR models for (+)-cucurbic acid are not widely reported in publicly available literature, the methodology is highly relevant to the jasmonate class of compounds. For related natural products, QSAR studies have been successfully applied to understand and predict cytotoxicity and other biological effects. Such models typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. The resulting equations can help identify which molecular properties are most influential, thereby guiding the synthesis of new derivatives with potentially enhanced or more selective activity. The application of QSAR to cucurbic acid and its analogs could provide deeper insights into its mechanism of action and accelerate the discovery of novel plant growth regulators or therapeutic agents.

Analytical Methodologies for Detection and Quantification

Extraction Techniques from Biological Matrices

The choice of extraction method for (+)-Cucurbic acid depends on the nature of the biological matrix. As a carboxylic acid, its solubility and stability are key considerations during the extraction process.

(+)-Cucurbic acid and its precursors are found in plants, particularly within the Cucurbitaceae family. nih.govmdpi.com The extraction protocols are often adapted from methods developed for other related phytohormones, such as jasmonic acid and abscisic acid. nih.gov

A common procedure involves homogenizing fresh or lyophilized plant tissue in an organic solvent. Methanol is frequently used, sometimes in combination with other solvents like ethyl acetate (B1210297), to efficiently extract these moderately polar compounds. nih.gov Following initial extraction, a purification step is necessary to remove interfering substances like pigments, lipids, and waxes. google.com This is often achieved through liquid-liquid partitioning, where the crude extract is partitioned between an aqueous phase and an immiscible, moderately polar solvent like dichloromethane or ethyl acetate. google.comnih.gov Further cleanup can be performed using solid-phase extraction (SPE) with C18 cartridges. The sample is loaded onto the cartridge, and different solvent mixtures are used to wash away impurities before eluting the fraction containing the target analytes. nih.gov

For example, a method for plant hormones involves extraction with methanol and ethyl acetate, followed by purification on C18 cartridges where jasmonic acid is eluted with 60% methanol. nih.gov

Table 1: Summary of Extraction Techniques from Plant Material

| Step | Description | Common Solvents/Materials | Purpose |

|---|---|---|---|

| Homogenization | Grinding of plant tissue (fresh or dried) to increase surface area. | Methanol, Ethanol, Ethyl Acetate | Disrupt cell walls and solubilize target compounds. |

| Liquid-Liquid Partitioning | Separating compounds based on their differential solubilities in two immiscible liquids. | Dichloromethane-Water, Ethyl Acetate-Water | Remove highly polar or non-polar impurities. |

| Solid-Phase Extraction (SPE) | Passing the extract through a solid adsorbent to remove remaining interferences. | C18 Cartridges | Purify and concentrate the analyte fraction. |

(+)-Cucurbic acid can be produced by certain fungi through the metabolism of other compounds. The extraction from fungal cultures typically involves separating the mycelium from the liquid culture medium (filtrate) by filtration or centrifugation. Since (+)-Cucurbic acid is an extracellular metabolite, it is primarily found in the culture filtrate.

To extract the acidic compound from the aqueous filtrate, the pH of the medium is first adjusted to an acidic value (e.g., pH 2-3) using an acid like HCl. This protonates the carboxyl group of cucurbic acid, reducing its polarity and making it more soluble in organic solvents. Subsequently, a liquid-liquid extraction is performed using a moderately polar solvent such as ethyl acetate. The organic phase, now containing the (+)-Cucurbic acid, is collected, dried, and concentrated for analysis.

Table 2: General Protocol for Extraction from Fungal Culture Filtrate

| Step | Procedure | Purpose |

|---|---|---|

| 1. Separation | Filter or centrifuge the fungal culture to separate the liquid filtrate from the solid mycelia. | Isolate the extracellular medium containing the analyte. |

| 2. Acidification | Adjust the pH of the filtrate to ~3.0 with an acid (e.g., HCl). | Protonate the cucurbic acid to facilitate its extraction into an organic solvent. |

| 3. Liquid-Liquid Extraction | Repeatedly extract the acidified filtrate with an equal volume of ethyl acetate. | Transfer the analyte from the aqueous phase to the organic phase. |

| 4. Concentration | Combine the organic phases, dry with an anhydrous salt (e.g., Na2SO4), and evaporate the solvent. | Remove water and solvent to obtain a concentrated sample for analysis. |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating (+)-Cucurbic acid from other components in the purified extract prior to its detection and quantification.

Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility of carboxylic acids like (+)-Cucurbic acid, a chemical derivatization step is typically required before analysis. nih.gov This process converts the non-volatile acid into a more volatile ester, most commonly a methyl ester, through a reaction with a derivatizing agent such as diazomethane. nih.gov

Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, often with a non-polar or moderately polar stationary phase (e.g., HP-5MS). google.com The components are separated based on their boiling points and interactions with the stationary phase.

Table 3: Typical Parameters for GC Analysis of Derivatized Cucurbic Acid

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | Diazomethane (for methylation) |

| Column | Capillary column (e.g., DB-624, HP-5MS) |

| Carrier Gas | Helium |

| Injector Temperature | ~250-260 °C |

| Oven Program | Temperature gradient (e.g., initial temp 110-150 °C, ramped to 260-280 °C) |

| Detector | Mass Spectrometer (MS) |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is the most common method for the analysis of (+)-Cucurbic acid and related phytohormones. nih.govgoogle.com This technique does not require derivatization.

The separation is typically performed using a reversed-phase column, most commonly a C18 column. nih.govresearchgate.net For highly polar organic acids, specialized C18 columns designed for use with highly aqueous mobile phases (e.g., AQ-C18) can prevent phase collapse and provide better retention. sigmaaldrich.comlcms.cz The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov To ensure that the cucurbic acid is in its neutral, protonated form for optimal retention and peak shape, the aqueous component of the mobile phase is acidified, typically with 0.1% formic acid or acetic acid. nih.gov Elution can be performed in either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) mode.

Table 4: Common Conditions for LC Analysis of (+)-Cucurbic Acid

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or AQ-C18 (e.g., 2.1-4.6 mm ID, 50-250 mm length) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., starting with low %B, increasing to high %B) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry (MS) Based Detection

Mass spectrometry, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the preferred method for the detection and quantification of (+)-Cucurbic acid due to its high sensitivity and selectivity. creative-proteomics.com

Tandem mass spectrometry (LC-MS/MS) is particularly powerful. nih.gov In this setup, the mass spectrometer performs two stages of mass analysis. In the first stage, the precursor ion (or parent ion), which corresponds to the molecular weight of cucurbic acid, is selected. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions (or fragment ions) are analyzed in the second stage.

For quantification, Multiple Reaction Monitoring (MRM) is a widely used scan mode. nih.gov It involves monitoring a specific transition from a precursor ion to a particular product ion, which provides a high degree of specificity and minimizes background interference. For acidic compounds like cucurbic acid, electrospray ionization (ESI) in negative ion mode is often employed, detecting the deprotonated molecule [M-H]⁻.

The fragmentation pattern is a characteristic fingerprint of a molecule. For a carboxylic acid, common fragmentations include the neutral loss of water ([M-H-18]⁻) and the loss of the carboxyl group as CO₂ ([M-H-44]⁻). libretexts.orgmiamioh.edu

Table 5: Key Parameters for MS-Based Detection of (+)-Cucurbic Acid

| Parameter | Description |

|---|---|

| Ionization Technique | Electrospray Ionization (ESI), typically in negative mode. |

| Precursor Ion | [M-H]⁻ (deprotonated molecule). |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS). |

| Quantification Scan Type | Multiple Reaction Monitoring (MRM). |

| Common Fragmentations | Neutral loss of H₂O (water) and CO₂ (carbon dioxide). |

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for the structural analysis of volatile and thermally stable compounds like derivatized cucurbic acid. In EIMS, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, providing valuable structural information libretexts.org.

The elucidation of EIMS fragmentation pathways is crucial for the characterization and quantification of cucurbic acid stereoisomers in natural samples nih.gov. The fragmentation pattern is highly dependent on the molecule's structure. For instance, the fragmentation of isomeric cucurbic acids can be distinct, allowing for their differentiation nih.gov. The process involves the molecular ion breaking into smaller, charged fragments and neutral radicals libretexts.org. The array of these fragment ions, known as the fragmentation pattern, is key to elucidating the original molecular structure libretexts.org.

Studies have shown that the EIMS fragmentation of trimethylsilyl (B98337) (TMS) derivatives of isomeric cucurbic acids and their methyl esters (methyl cucurbates) can be elucidated using low-energy collision-induced dissociation (CID) gas chromatography/tandem mass spectrometry (GC/MS/MS), accurate mass measurement, and deuterium labeling nih.gov. These investigations reveal specific fragment ions that, in addition to chromatographic retention times, are instrumental in characterizing individual stereoisomers nih.gov. The fragmentation patterns appear to be distinct when the ether and ester groups are in cis or trans positions, which facilitates the easy differentiation of these stereoisomers nih.gov.

Key Fragmentation Pathways in EIMS:

| Fragmentation Type | Description | Relevance to Analysis |

|---|---|---|

| α-cleavage | Bond cleavage adjacent to a functional group. | Helps identify the location of functional groups. nih.gov |

| McLafferty Rearrangement | A six-membered ring transition state leads to the elimination of a neutral molecule. | Characteristic for compounds with specific functional groups like ketones and esters. nih.gov |

| Dehydration | Loss of a water molecule, common in alcohols. | Can indicate the presence of hydroxyl groups. |

Tandem Mass Spectrometry (MS/MS) for Quantification

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for quantifying target analytes in complex mixtures. It involves multiple stages of mass analysis, typically consisting of selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions springernature.com. This process significantly enhances the signal-to-noise ratio, allowing for precise quantification even at low concentrations.

For cucurbic acid analysis, MS/MS is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) nih.govmdpi.com. In a typical workflow, the first mass analyzer selects the molecular ion (or a specific fragment ion) of the derivatized cucurbic acid. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer nih.gov. This targeted approach is particularly useful for validating biomarkers and can be developed without the need for specific antibodies springernature.com.

The combination of collision-induced dissociation (CID) with GC/MS/MS has been successfully used to elucidate the EIMS fragmentation pathways of TMS derivatives of various cucurbic acid isomers nih.gov. High-performance liquid chromatography coupled with quadrupole-time-of-flight (QTOF) tandem mass spectrometry is another powerful method for screening and differentiating related compounds mdpi.comresearchgate.net.

Application of Trimethylsilyl (TMS) Derivatives

Due to the polar nature and low volatility of cucurbic acid, derivatization is a necessary step for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The most common approach is the formation of trimethylsilyl (TMS) derivatives nih.govnih.gov. This process involves replacing active hydrogen atoms in the molecule (from carboxyl and hydroxyl groups) with a TMS group, which increases the compound's volatility and thermal stability nih.govsemanticscholar.org.

The derivatization of cucurbic acid to its TMS ether-ester derivative is typically achieved using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) . The resulting TMS derivatives are amenable to GC-MS analysis and produce characteristic fragmentation patterns upon electron ionization nih.gov.

The stability of TMS derivatives can be a concern, as some may degrade during storage in an autosampler nih.gov. However, studies have shown that storing samples at low temperatures (e.g., -20°C) can maintain the stability of TMS derivatives for extended periods, ensuring robust quantification nih.gov. Automated derivatization protocols have also been developed to improve reproducibility and sample throughput by minimizing the waiting time of derivatized samples before injection nih.gov.

Common Derivatization Agents for TMS Formation:

| Reagent | Abbreviation | Common Use |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent for creating TMS derivatives of various functional groups. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA to enhance the derivatization reaction. |

Multiple Reaction Monitoring (MRM) for Sensitive Quantification

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry scan mode used for the targeted quantification of molecules springernature.commdpi.com. In an MRM experiment, the first mass analyzer is set to select a specific precursor ion (e.g., the molecular ion of TMS-derivatized cucurbic acid), which is then fragmented. The second mass analyzer is set to monitor only a few specific, high-intensity product ions that are characteristic of the target analyte researchgate.net.

This technique provides exceptional selectivity and sensitivity because it filters out most of the chemical noise from the sample matrix mdpi.com. The simultaneous monitoring of a precursor ion and its specific product ions (known as a "transition") provides a high degree of confidence in the identification and quantification of the analyte. For cucurbic acid, MRM has been applied to quantify its isomeric forms in different natural samples nih.gov. The method's performance can be assessed for accuracy and precision, making it suitable for rigorous quantitative studies nih.govnih.gov.

The development of MRM assays involves optimizing the transitions for each target compound to achieve the highest specificity and signal intensity mdpi.com. This targeted approach has become a cornerstone for quantitative proteomics and metabolomics, including the analysis of plant hormones like cucurbic acid springernature.com.

Spectroscopic Methods for Structural Elucidation

While mass spectrometry is central to the detection and quantification of cucurbic acid, other spectroscopic techniques are fundamental for the initial structural elucidation of novel compounds. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules jchps.comsemanticscholar.org. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can reveal the carbon-hydrogen framework of a molecule nptel.ac.in. Various one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish through-bond and through-space correlations between atoms, which are pieced together to deduce the compound's full structure and stereochemistry semanticscholar.orgresearchgate.net.

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique that identifies the functional groups present in a molecule nptel.ac.inresearchgate.net. When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that correspond to these vibrations, allowing for the identification of functional groups such as carboxyls (-COOH) and hydroxyls (-OH), both present in cucurbic acid researchgate.net.

Together, these spectroscopic methods provide a comprehensive toolkit for chemists to identify and fully characterize chemical structures before developing targeted quantitative methods like GC-MS/MS.

Conclusion and Future Research Directions

Synthesis and Pathway Elucidation Gaps

A significant gap in the current understanding of (+)-Cucurbic acid lies in its biosynthesis. The precise enzymatic pathway responsible for its formation in plants and fungi remains largely unknown. nih.gov While it is recognized as a phytohormone, the specific genes and enzymes that catalyze its synthesis from precursors have not been fully identified. nih.gov The elucidation of biosynthetic pathways for plant secondary metabolites is often hindered by the redundancy of pathway enzyme genes and the complexity of metabolic networks. frontiersin.orgmdpi.com Traditional methods like transcriptomics can be challenging in non-model plants where biosynthetic genes may be dispersed across chromosomes. frontiersin.org This lack of knowledge about its biosynthetic pathway is a major obstacle to producing (+)-Cucurbic acid on a larger scale through metabolic engineering or synthetic biology in microbial hosts. frontiersin.orgmdpi.com

Furthermore, while the synthesis of related macrocyclic compounds like cucurbit[n]urils is well-documented, specific and optimized protocols for the total chemical synthesis of (+)-Cucurbic acid are not widely reported in recent literature. researchgate.netresearchgate.net Developing efficient chemical synthesis routes is crucial for producing standards for research and for creating analogs to probe biological functions. The acid-catalyzed condensation reactions used for cucurbit[n]urils are generally not applicable to a molecule like cucurbic acid. researchgate.net Future research should prioritize the identification of the biosynthetic genes and enzymes, as well as the development of scalable synthetic routes, to enable deeper investigation into this compound.

Deeper Understanding of Molecular Mechanisms in Plant Systems

(+)-Cucurbic acid is recognized as a compound similar to jasmonic acid (JA) and is involved in plant defense mechanisms and developmental processes like tuberization. researchgate.net However, a detailed picture of its molecular mechanism of action is still incomplete. Phytohormones regulate plant development and stress responses through complex signaling cascades, and our understanding of these pathways in many crops, including those in the Cucurbitaceae family, is less advanced than in model organisms. mdpi.comnih.gov

A key area for future research is the elucidation of the complete signaling pathway for (+)-Cucurbic acid. researchgate.net This includes identifying its specific cellular receptors and the downstream signaling components, such as transcription factors and protein kinases, that mediate its effects. researchgate.net While it is known to be involved in defense, the specific pathways it activates or cross-talks with, such as salicylic (B10762653) acid (SA) or ethylene (B1197577) (ET) signaling, require further investigation. researchgate.net Understanding these molecular interactions is essential to fully comprehend how (+)-Cucurbic acid regulates gene expression to trigger physiological responses and could pave the way for its use in agriculture to enhance crop resilience. researchgate.netmdpi.com

Exploration of Novel Biological Functions

The known biological functions of (+)-Cucurbic acid are primarily centered on its role as a jasmonate analog in plant defense and development, including processes like barley anther extrusion. researchgate.net However, the full spectrum of its biological activities may be much broader and warrants further exploration. Natural products from plants are a rich source of compounds with diverse pharmacological activities. mdpi.com For instance, related compounds from the Cucurbitaceae family, such as cucurbitacins, have been investigated for a range of bioactivities, including anti-inflammatory and antioxidant properties. mdpi.com Future research could explore whether (+)-Cucurbic acid possesses similar or other novel therapeutic properties.

Beyond its general role in plant defense, there is an opportunity to investigate more specific functions. This includes its potential role in mediating highly specific plant-microbe or plant-insect interactions, or its function as a signaling molecule in response to particular abiotic stresses. It may also have roles in other, unexamined aspects of plant physiology. Given that many plant metabolites have multiple functions, a broader screening of (+)-Cucurbic acid's activities in various biological systems could uncover novel applications in medicine or agriculture. mdpi.comnih.gov

Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of (+)-Cucurbic acid in complex biological matrices, such as plant tissues, soil, or microbial cultures, is fundamental to studying its biosynthesis and function. Liquid chromatography coupled with mass spectrometry (LC-MS) is a technique that has been used for its analysis. researchgate.net However, analyzing trace-level analytes in complex samples presents significant challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification. mdpi.comchromatographyonline.com Sample preparation is often a bottleneck and requires methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and enrich the analyte. mdpi.com

Future advancements should focus on developing more rapid, sensitive, and robust analytical methods. This includes innovations in sample pre-treatment, such as the miniaturization of SPE (e.g., micro-extraction on packed sorbent, MEPS) to handle smaller sample volumes, and the use of novel materials to improve extraction selectivity. mdpi.comchromatographyonline.com Furthermore, exploring advanced detection techniques beyond conventional LC-MS could be beneficial. For example, methods like Surface-Enhanced Raman Spectroscopy (SERS), which has been used to detect other small biomolecules in complex fluids with high sensitivity, could potentially be adapted for (+)-Cucurbic acid. jove.com Developing such high-performance analytical tools is crucial for advancing research by enabling more reliable measurements, especially when dealing with the trace amounts of the compound typically found in biological systems. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. How can (+)-Cucurbic acid be isolated and purified from plant sources for experimental use?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Polar solvents are preferred due to the compound’s hydroxyl groups. Purity validation requires spectroscopic methods (e.g., NMR, IR) and comparison with literature data .

Q. What spectroscopic techniques are essential for characterizing (+)-Cucurbic acid’s structural identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via H and C NMR, focusing on coupling constants and chemical shifts for hydroxyl groups.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH, carboxylic acid).

- Cross-referencing with published spectral libraries is critical for validation .

Q. What are the standard protocols for assessing (+)-Cucurbic acid’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 50°C. Samples are analyzed at intervals via HPLC to quantify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) may predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (+)-Cucurbic acid across studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage, exposure time) across studies to identify confounding variables.

- Dose-Response Replication : Conduct independent assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Statistical Harmonization : Apply multivariate regression to account for variability in biological models .

Q. What experimental designs are optimal for studying (+)-Cucurbic acid’s interaction with plant hormone signaling pathways?

- Methodological Answer :

- Genetic Knockdown Models : Use CRISPR/Cas9 to silence target genes (e.g., JA biosynthetic enzymes) in Arabidopsis.

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Dose-Dependent Assays : Measure hormone levels (e.g., jasmonic acid) via LC-MS/MS to quantify feedback loops .

Q. How can enantiomeric purity of (+)-Cucurbic acid be ensured during synthetic preparation?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) in HPLC.

- Circular Dichroism (CD) : Confirm optical activity and compare with natural isolates.

- Enzymatic Resolution : Employ lipases or esterases to separate enantiomers during synthesis .

Q. What computational strategies are effective for predicting (+)-Cucurbic acid’s molecular targets in plant-pathogen interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with receptor proteins (e.g., COI1 in jasmonate signaling).

- QSAR Modeling : Correlate structural features (e.g., hydroxyl positions) with bioactivity using machine learning algorithms.

- Network Pharmacology : Integrate omics data to map interaction networks .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in (+)-Cucurbic acid samples sourced from different suppliers?

- Methodological Answer :

- Certificate of Analysis (CoA) Review : Verify purity (>95% by HPLC), solvent residues, and chiral purity.

- Interlaboratory Calibration : Share samples with collaborating labs for cross-validation.

- Spectral Archiving : Publish raw NMR/MS data in supplementary materials for transparency .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of (+)-Cucurbic acid in ecological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Mixed-Effects Models : Account for nested variables (e.g., plant genotype, soil type).

- Bayesian Inference : Quantify uncertainty in low-sample-size experiments .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application | Reference ID |

|---|---|---|---|

| HPLC-DAD | Column: C18; Mobile Phase: MeOH:H₂O | Purity assessment, degradation monitoring | |

| Chiral HPLC | Column: Chiralpak IA; Hexane:IPA | Enantiomeric separation | |

| LC-MS/MS | MRM transitions: m/z 309 → 163 | Quantification in biological matrices |

Key Recommendations for Researchers

- Reproducibility : Document experimental protocols in line with journals like Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, spectral data) .

- Data Validation : Use government databases (e.g., PubChem, NIST Chemistry WebBook) for spectral cross-referencing .

- Ethical Sourcing : Avoid commercial vendors lacking peer-reviewed validation; prioritize academic collaborators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.